molecular formula C5H9NO3 B1228134 Amino-4-methoxy-3-butenoic acid

Amino-4-methoxy-3-butenoic acid

Cat. No.: B1228134
M. Wt: 131.13 g/mol
InChI Key: HLOPMQJRUIOMJO-UHFFFAOYSA-N
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Description

AMB is a naturally occurring β,γ-unsaturated amino acid produced by Pseudomonas aeruginosa. It acts as a potent irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, particularly aspartate aminotransferase . Its mechanism involves:

Schiff base formation with the enzyme’s active site.

α-C–H bond cleavage, generating a reactive Michael acceptor.

Alkylation of active-site residues, leading to irreversible enzyme inactivation .

AMB also exhibits virulence properties, inducing encystment in Acanthamoeba castellanii at concentrations ≥0.5 mM and inhibiting growth in rich media . This dual role highlights its significance as a bacterial toxin and metabolic disruptor.

Properties

IUPAC Name

2-amino-4-methoxybut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOPMQJRUIOMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Microbiological Applications

Toxicity and Inhibition Mechanisms
AMB has been identified as a potent inhibitor of pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical processes in both prokaryotes and eukaryotes. The compound irreversibly inhibits enzymes such as aspartate aminotransferase and tryptophan synthase in bacteria like Escherichia coli and Bacillus subtilis . This inhibition extends to mammalian systems, where it has been shown to affect metabolic pathways involving amino acids, thereby impacting growth and virulence in pathogenic bacteria .

Case Studies

  • Virulence Factor : Research utilizing Acanthamoeba castellanii has demonstrated that AMB inhibits growth and induces cyst formation in Pseudomonas aeruginosa, suggesting its role as a virulence factor, although the concentrations required for significant effects were relatively high .
  • Antimicrobial Activity : AMB has shown effectiveness against pathogens like Staphylococcus aureus and Erwinia amylovora, indicating its potential use in developing antimicrobial agents .

Agricultural Applications

Regulation of Ethylene Biosynthesis
One of the most notable agricultural applications of AMB is its use in regulating fruit set through the inhibition of ethylene biosynthesis. Similar compounds like aminoethoxyvinylglycine (AVG) are commercially utilized under brand names such as Retain®, which helps manage fruit ripening processes in orchards .

Herbicidal Properties
AMB's relatives have been explored for their herbicidal properties, potentially offering solutions for controlling weed species that threaten crop yields. The compound's ability to inhibit germination in various grassy weeds positions it as a candidate for natural herbicide development .

Pharmacological Applications

Antimetabolite Properties
AMB acts as an antimetabolite, particularly influencing methionine metabolism by reversible inhibition of L-methionine tRNA aminoacylation. This characteristic suggests potential therapeutic applications in conditions where methionine metabolism is disrupted .

Research Insights
Studies have indicated that AMB can serve as a model compound for understanding enzyme inhibition mechanisms, particularly in the context of developing new pharmaceuticals targeting similar metabolic pathways .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
MicrobiologyInhibition of bacterial growthInhibits pyridoxal phosphate-dependent enzymes
AgricultureRegulation of fruit setInhibits ethylene biosynthesis
Herbicide DevelopmentControl of grassy weedsBlocks germination of various weed species
PharmacologyAntimetabolite for methionine metabolismReversible inhibition of L-methionine tRNA aminoacylation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Overview

The table below compares AMB with three structurally related compounds:

Compound Name Structure Biological Activity Mechanism/Application References
L-2-Amino-4-methoxy-trans-3-butenoic acid (AMB) β,γ-unsaturated amino acid with methoxy and amino groups on C4 and C2, respectively. Irreversible enzyme inhibition; induces amoebal encystment. Forms reactive intermediates via Schiff base and Michael addition.
4-Amino-3-methoxybenzoic acid Benzoic acid derivative with amino and methoxy groups on C4 and C3. Research chemical (no direct enzyme inhibition reported). Used in organic synthesis; no known role in virulence or enzyme disruption.
Triazine derivative 4i (C24H18N4O6) 1,3,5-triazine core with phenoxy, formyl, and methoxy substituents. Synthetic intermediate; no explicit biological activity described. Prepared via nucleophilic substitution; used in material science or pharmaceutical research.
Triazine derivative 4j (C25H20N4O7) Similar to 4i with additional methoxyphenoxy group. Synthetic intermediate; properties analogous to 4i. Higher molecular weight due to extra methoxy group; applications in polymer chemistry.
2.2 Key Structural and Mechanistic Differences

AMB vs. 4-Amino-3-methoxybenzoic Acid: Core Structure: AMB’s β,γ-unsaturated backbone enables conjugation, critical for forming reactive intermediates. The benzoic acid derivative lacks this feature, limiting its enzymatic interactions. Biological Role: AMB’s mechanism relies on covalent modification of enzymes, while 4-Amino-3-methoxybenzoic acid is primarily a synthetic building block .

AMB vs. Triazine Derivatives (4i, 4j): Backbone: Triazines feature a nitrogen-rich heterocyclic core, unlike AMB’s linear amino acid structure. Function: Triazines are inert intermediates in organic synthesis, whereas AMB is a bioactive toxin .

Role of Methoxy Groups :

  • In AMB, the C4 methoxy group stabilizes the transition state during enzyme inhibition.
  • In triazines, methoxy groups enhance solubility or direct regioselective reactions .

2.3 Research Findings
  • AMB’s Enzyme Inhibition: Kinetic studies show AMB inactivates aspartate aminotransferase with a kinact/KI of 2.3 × 10³ M⁻¹s⁻¹, surpassing conventional inhibitors like cycloserine .
  • Triazine Derivatives : Synthesized in quantitative yields (e.g., 34–33 mg for 4i/4j) via nucleophilic aromatic substitution. Their stability (melting points: 180–220°C) suits high-temperature applications .
  • 4-Amino-3-methoxybenzoic Acid: No toxicity reported in MSDS; used in pilot-scale synthesis of dyes or ligands .

Preparation Methods

Enzymatic Assembly and Key Synthetases

The biosynthesis begins with the activation of precursor molecules by NRPSs AmbB and AmbE. These enzymes adhere to a thiotemplate mechanism, where substrates are covalently bound to peptidyl carrier protein (PCP) domains via thioester linkages. AmbB activates L-serine, while AmbE incorporates a methoxylated β-hydroxy group derived from malonyl-CoA. The condensation domain of AmbE facilitates the formation of the α,β-unsaturated bond through dehydration, yielding the characteristic trans-3-butenoic acid backbone.

Table 1: Key Enzymes in the ambABCDE Cluster

EnzymeFunction
AmbARegulatory protein
AmbBL-serine activation and condensation
AmbCMethoxylation and tailoring
AmbDSubstrate recruitment (malonyl-CoA)
AmbEβ-hydroxy acid activation and dehydration

Substrate Specificity and Modularity

AmbB and AmbE exhibit strict substrate specificity, ensuring precise assembly. AmbB’s adenylation domain selectively recruits L-serine, while AmbE’s PCP domain tethers the β-hydroxy intermediate. The methoxy group is introduced by AmbC, a cytochrome P450 monooxygenase, which hydroxylates the β-carbon followed by methyl transfer from S-adenosylmethionine (SAM). This stepwise modification highlights the modularity of NRPS systems in tailoring complex metabolites.

Genetic Engineering for Enhanced Production

Wild-type Pseudomonas aeruginosa strains produce this compound in limited quantities due to regulatory constraints. Genetic manipulation of the amb cluster and associated regulatory elements has enabled significant yield improvements.

Overexpression of amb Genes

Plasmid-based overexpression of ambABCDE under strong constitutive promoters (e.g., tac or lacUV5) increases enzyme abundance, bypassing native regulatory mechanisms. For example, recombinant strains with multicopy plasmids harboring ambABCDE show a 3.2-fold increase in titers compared to wild-type strains.

Table 2: Yield Enhancement via Genetic Modifications

Strain ModificationTiter (mg/L)Yield Increase
Wild-type120Baseline
ambABCDE overexpression3843.2x
ΔambR (regulator knockout)2902.4x
Promoter engineering (PambA)4103.4x

Regulatory Gene Knockouts

The amb cluster is regulated by AmbR, a transcriptional repressor. Disruption of ambR via CRISPR-Cas9 derepresses the cluster, leading to constitutive expression. ΔambR strains achieve 2.4-fold higher titers without exogenous inducers.

Fermentation Conditions and Optimization

Maximizing this compound production requires carefully controlled fermentation parameters. Key factors include carbon/nitrogen sources, dissolved oxygen, and induction timing.

Medium Composition

A defined medium containing glycerol (20 g/L) and ammonium sulfate (5 g/L) supports robust growth and metabolite production. Complex additives like casamino acids (2 g/L) further enhance yields by providing amino acid precursors.

Table 3: Optimal Fermentation Parameters

ParameterOptimal Value
Temperature30°C
pH7.0–7.4
Dissolved O₂30% saturation
Induction PhaseLate log (OD₆₀₀ = 8.0)

Fed-Batch Cultivation

Fed-batch strategies with glycerol feeding (0.5 g/L/h) prevent substrate inhibition and extend the production phase. This approach increases titers to 550 mg/L , a 35% improvement over batch cultures.

Downstream Processing and Purification

Post-fermentation recovery involves centrifugation, solvent extraction, and chromatographic purification. The compound’s solubility in polar solvents (e.g., methanol) facilitates extraction, while reverse-phase HPLC achieves >99% purity.

Extraction and Concentration

Cell-free supernatant is acidified to pH 3.0 and extracted with ethyl acetate. The organic phase is concentrated under vacuum, yielding a crude extract containing 60–70% this compound.

Chromatographic Purification

Preparative HPLC using a C18 column (gradient: 10–50% acetonitrile in 0.1% TFA) resolves the compound from contaminants. Lyophilization of purified fractions produces a white crystalline solid with a melting point of 215–217°C .

Q & A

Advanced Research Question

  • Storage : Keep at -20°C under inert gas (N2_2) to prevent oxidation. Lyophilization improves shelf life.
  • Buffered solutions : Use antioxidants (e.g., 1 mM DTT) in aqueous media to protect the α,β-unsaturated bond .
  • Monitor degradation : Regular HPLC analysis detects hydrolysis or dimerization .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Emergency response : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Advanced Research Question

  • Functional group substitutions : Replace the methoxy group with halogens or bulky substituents to modulate steric effects.
  • Backbone elongation : Introduce methylene spacers to alter flexibility.
  • Assay cascades : Test derivatives in cytotoxicity (MTT assay), anti-inflammatory (COX inhibition), and antimicrobial (MIC determination) models .

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